molecular formula C10H10N2O2 B2702691 N-(4-cyanophenyl)-2-methoxyacetamide CAS No. 104703-39-1

N-(4-cyanophenyl)-2-methoxyacetamide

Cat. No.: B2702691
CAS No.: 104703-39-1
M. Wt: 190.202
InChI Key: JQEGATFWVGWGRP-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-2-methoxyacetamide is a chemical compound with the CAS Registry Number 104703-39-1 . Its molecular formula is C10H10N2O2, and it has a molecular weight of 190.20 g/mol . The compound can be represented by the SMILES notation O=C(NC1=CC=C(C#N)C=C1)COC . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please note: The specific research applications, mechanism of action, and detailed value proposition for this compound are not detailed in the available public sources. Researchers are encouraged to consult the scientific literature for potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-cyanophenyl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-7-10(13)12-9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEGATFWVGWGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(4-cyanophenyl)-2-methoxyacetamide: A Theoretical and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure and putative properties of N-(4-cyanophenyl)-2-methoxyacetamide. It is important to note that as of the latest literature review, this specific compound is not extensively documented in mainstream chemical databases or peer-reviewed publications. Therefore, this document adopts a theoretical and comparative approach, grounding its insights in the established chemistry of structurally analogous compounds. By examining its constituent functional groups and related molecules, we can infer its likely characteristics, propose a viable synthetic route, and discuss its potential applications in research and drug discovery.

Chemical Identity and Structural Elucidation

The nomenclature N-(4-cyanophenyl)-2-methoxyacetamide defines a precise chemical architecture. The core of the molecule is an acetamide group, which is N-substituted with a 4-cyanophenyl ring. Additionally, the alpha-carbon of the acetyl group bears a methoxy substituent.

IUPAC Name: N-(4-cyanophenyl)-2-methoxyacetamide

Key Structural Features:

  • Aromatic Cyano Group: The nitrile (-C≡N) on the phenyl ring is a strong electron-withdrawing group, influencing the electronic properties of the aromatic system. It can also participate in hydrogen bonding as an acceptor.

  • Amide Linkage: The amide bond (-C(=O)NH-) is a critical functional group in many biologically active molecules, contributing to structural rigidity and hydrogen bonding capabilities.

  • α-Methoxy Group: The methoxy group (-OCH₃) adjacent to the carbonyl is an electron-donating group and can influence the reactivity of the carbonyl and the adjacent methylene protons.

Below is a 2D representation of the proposed chemical structure.

Caption: 2D Chemical Structure of N-(4-cyanophenyl)-2-methoxyacetamide.

Predicted Physicochemical Properties

While experimental data for the target molecule is unavailable, we can predict its physicochemical properties by drawing comparisons with structurally similar compounds for which data exists. The table below summarizes these predicted properties, which are crucial for applications in drug development, such as assessing solubility and membrane permeability.

PropertyPredicted ValueBasis for Prediction and Rationale
Molecular Formula C₁₀H₁₀N₂O₂Based on the defined chemical structure.
Molecular Weight 190.19 g/mol Calculated from the molecular formula.
XLogP3 ~1.0 - 1.5The presence of polar amide and nitrile groups is balanced by the aromatic ring and methoxy group. This value is an estimate based on related structures like N-(4-methoxyphenyl)acetamide (XLogP3 = 0.9) and considering the contribution of the cyano group.
Hydrogen Bond Donors 1The amide nitrogen (N-H).
Hydrogen Bond Acceptors 4The two oxygen atoms (carbonyl and methoxy) and the two nitrogen atoms (amide and nitrile).
Rotatable Bond Count 4The bonds connecting the phenyl ring to the nitrogen, the nitrogen to the carbonyl, the carbonyl to the alpha-carbon, and the alpha-carbon to the methoxy oxygen.
Topological Polar Surface Area (TPSA) ~78 ŲCalculated based on the contributions of the amide, nitrile, and methoxy groups. This suggests moderate cell permeability.

Proposed Synthesis Protocol

The synthesis of N-(4-cyanophenyl)-2-methoxyacetamide can be logically achieved through a nucleophilic acyl substitution reaction. This would involve the acylation of 4-aminobenzonitrile with 2-methoxyacetyl chloride. The reaction proceeds via the attack of the nucleophilic amino group of 4-aminobenzonitrile on the electrophilic carbonyl carbon of 2-methoxyacetyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

This proposed synthesis is analogous to established methods for creating similar amide bonds, such as the synthesis of N-(4-cyanophenyl)-2-methylprop-2-enamide from 4-aminobenzonitrile and methacryloyl chloride.

Step-by-Step Experimental Protocol:

Materials:

  • 4-aminobenzonitrile

  • 2-methoxyacetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and an ice bath

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add 2-methoxyacetyl chloride (1.1 equivalents) dropwise via a syringe over 10-15 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Purification A Dissolve 4-aminobenzonitrile and Triethylamine in DCM B Cool to 0°C A->B C Dropwise addition of 2-methoxyacetyl chloride B->C D Warm to RT, stir for 2-4h C->D E Quench with NaHCO₃ and extract with DCM D->E F Combine organic layers, wash with brine, dry E->F G Concentrate in vacuo F->G H Purify by recrystallization or column chromatography G->H

Caption: Proposed workflow for the synthesis of N-(4-cyanophenyl)-2-methoxyacetamide.

Proposed Methods for Structural Characterization

To confirm the successful synthesis and purity of N-(4-cyanophenyl)-2-methoxyacetamide, a suite of standard analytical techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Would be expected to show distinct signals for the aromatic protons (two doublets in the aromatic region), the amide proton (a singlet or broad singlet), the methylene protons adjacent to the carbonyl (a singlet), and the methoxy protons (a singlet). The chemical shifts and coupling constants would be diagnostic.

  • ¹³C NMR: Would reveal the number of unique carbon environments, including signals for the nitrile carbon, the carbonyl carbon, the aromatic carbons, the alpha-carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy:

  • A strong absorption band around 2220-2240 cm⁻¹ would indicate the presence of the nitrile (C≡N) stretch.

  • A strong absorption around 1650-1680 cm⁻¹ would be characteristic of the amide C=O stretch.

  • A peak in the range of 3200-3400 cm⁻¹ would correspond to the N-H stretch of the secondary amide.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

Potential Biological Activities and Research Applications

The chemical structure of N-(4-cyanophenyl)-2-methoxyacetamide contains pharmacophores that suggest potential for biological activity, making it an interesting candidate for screening in various therapeutic areas.

  • Enzyme Inhibition: The cyano group is present in several enzyme inhibitors. For example, related cyanophenyl-containing molecules have been investigated for their inhibitory effects on various enzymes. The overall structure could be explored for its potential to inhibit kinases, proteases, or other enzymes where a nitrile group can interact with the active site.

  • Antiproliferative Activity: The acetamide and cyanophenyl moieties are found in various compounds with demonstrated antiproliferative effects. For instance, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionamide (Bicalutamide) is an anti-androgen used to treat prostate cancer. While structurally different, it highlights the relevance of the cyanophenyl group in anticancer drug design.

  • Scaffold for Medicinal Chemistry: This molecule could serve as a valuable scaffold or intermediate for the synthesis of more complex molecules. The functional groups present offer handles for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

While N-(4-cyanophenyl)-2-methoxyacetamide is not a widely characterized molecule, a thorough analysis of its proposed structure allows for robust predictions of its properties and a viable synthetic strategy. Its combination of a cyanophenyl ring, an amide linkage, and a methoxy group makes it an intriguing target for synthetic chemists and drug discovery scientists. The protocols and insights provided in this guide offer a solid foundation for any research group interested in synthesizing and exploring the potential of this novel chemical entity. All proposed methodologies are based on well-established chemical principles and draw from the literature on structurally related compounds, ensuring a high degree of scientific validity.

References

  • PubChem. 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. National Center for Biotechnology Information. [Link]

  • Google Patents. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • PubChem. N-[4-(cyanophenylmethyl)phenyl]acetamide. National Center for Biotechnology Information. [Link]

  • US EPA. IUPAC - List Details - SRS. [Link]

  • PubChem. N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Cyano-N-methylacetamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-((4-methoxyphenyl)methyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-(Cyanomethyl)acetamide. National Center for Biotechnology Information. [Link]

  • NIST. Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST WebBook. [Link]

Literature review on N-(4-cyanophenyl)-2-methoxyacetamide applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Potential Applications of N-(4-cyanophenyl)-2-methoxyacetamide

Authored by: A Senior Application Scientist

Disclaimer: This document synthesizes information from existing literature on structurally related compounds to project the potential applications of N-(4-cyanophenyl)-2-methoxyacetamide. The experimental protocols and mechanistic insights are based on established methodologies for similar molecules and should be adapted and validated for the specific compound of interest.

Introduction

N-(4-cyanophenyl)-2-methoxyacetamide is a molecule of significant interest for researchers in drug discovery and materials science. Its structure, featuring a cyanophenyl group and a methoxyacetamide moiety, suggests a potential for diverse biological activities and utility as a functional chemical intermediate. The cyanophenyl group can participate in various chemical transformations and may contribute to interactions with biological targets, while the methoxyacetamide portion can influence solubility and hydrogen bonding capabilities. This guide provides a comprehensive overview of the projected applications of N-(4-cyanophenyl)-2-methoxyacetamide, drawing upon established knowledge of analogous compounds to inform future research and development.

Chemical Profile and Synthesis

A thorough understanding of the chemical properties and synthesis of N-(4-cyanophenyl)-2-methoxyacetamide is fundamental to exploring its applications.

Chemical Properties

PropertyPredicted Value
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
XLogP3-AA1.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

Data is predicted based on the structure of the molecule.

Synthesis of N-(4-cyanophenyl)-2-methoxyacetamide

The synthesis of N-(4-cyanophenyl)-2-methoxyacetamide can be achieved through a standard amidation reaction between 4-aminobenzonitrile and methoxyacetyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-aminobenzonitrile reaction_center 4-aminobenzonitrile->reaction_center methoxyacetyl_chloride methoxyacetyl_chloride->reaction_center Base Pyridine or Triethylamine Base->reaction_center Solvent Dichloromethane Solvent->reaction_center product N-(4-cyanophenyl)-2-methoxyacetamide reaction_center->product Amidation

Caption: General reaction scheme for the synthesis of N-(4-cyanophenyl)-2-methoxyacetamide.

Experimental Protocol: Synthesis of N-(4-cyanophenyl)-2-methoxyacetamide

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminobenzonitrile (1.0 eq) and a suitable non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add methoxyacetyl chloride (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield N-(4-cyanophenyl)-2-methoxyacetamide.

Potential Applications in Drug Discovery

The structural motifs present in N-(4-cyanophenyl)-2-methoxyacetamide suggest its potential as a scaffold for the development of novel therapeutic agents.

Anticancer Activity

Derivatives of acetamide have shown promise as anticancer agents.[1][2] The mechanism of action for many phenylacetamide derivatives involves the induction of apoptosis in cancer cells.[3] For instance, certain N-hetaryl-2-cyanoacetamide derivatives have demonstrated cytotoxicity against various cancer cell lines by up-regulating caspases-3 and -9, and inhibiting metalloproteinases-2 and 9 (MMP-2 & -9), HIF-1alpha, and VEGF expression.[4]

Hypothetical Signaling Pathway for Anticancer Activity

G N-(4-cyanophenyl)-2-methoxyacetamide N-(4-cyanophenyl)-2-methoxyacetamide Cancer_Cell Cancer_Cell N-(4-cyanophenyl)-2-methoxyacetamide->Cancer_Cell Apoptosis_Induction Apoptosis_Induction Cancer_Cell->Apoptosis_Induction MMP_Inhibition MMP_Inhibition Cancer_Cell->MMP_Inhibition Angiogenesis_Inhibition Angiogenesis_Inhibition Cancer_Cell->Angiogenesis_Inhibition Caspase_Upregulation Caspase_Upregulation Apoptosis_Induction->Caspase_Upregulation Cell_Death Cell_Death Caspase_Upregulation->Cell_Death MMP_Inhibition->Cell_Death Prevents Metastasis Angiogenesis_Inhibition->Cell_Death Prevents Tumor Growth

Caption: Proposed mechanism for the anticancer activity of N-(4-cyanophenyl)-2-methoxyacetamide.

Anti-inflammatory and Antioxidant Activity

Acetamide derivatives have also been investigated for their anti-inflammatory and antioxidant properties.[5] The anti-inflammatory effects may arise from the inhibition of pro-inflammatory mediators, while the antioxidant activity is often associated with the ability to scavenge free radicals. The methoxy group on the related compound N-(4-methoxyphenyl)acetamide has been noted in studies of its derivatives' biological activities, including antifungal and antibacterial properties.[6]

Applications in Materials Science

The cyanophenyl group in N-(4-cyanophenyl)-2-methoxyacetamide makes it an interesting candidate for applications in materials science, particularly in the synthesis of functional polymers. A structurally related compound, N-(4-cyanophenyl)-2-methylprop-2-enamide, is a functional monomer used in the synthesis of polymers with unique electronic and polar characteristics.[7][8] These polymers have potential applications in molecularly imprinted polymers (MIPs), stimuli-responsive materials, and drug delivery systems.[7] The presence of the cyano group can enhance the thermal and mechanical properties of the resulting polymers.[7]

Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Polymer Characterization cluster_application Application Start N-(4-cyanophenyl)-2-methoxyacetamide Polymerization Free Radical Polymerization Start->Polymerization GPC Gel Permeation Chromatography (Molecular Weight) Polymerization->GPC DSC Differential Scanning Calorimetry (Thermal Properties) Polymerization->DSC TGA Thermogravimetric Analysis (Thermal Stability) Polymerization->TGA Application Functional Material GPC->Application DSC->Application TGA->Application

Caption: Workflow for the synthesis and characterization of polymers from N-(4-cyanophenyl)-2-methoxyacetamide.

Analytical Methods

The analysis of N-(4-cyanophenyl)-2-methoxyacetamide and its metabolites or degradation products would likely involve standard analytical techniques.[9] High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) would be suitable for quantification and identification.[10] Sample preparation would involve extraction from the relevant matrix using an appropriate organic solvent, followed by concentration and cleanup steps.[9]

Table of Analytical Techniques

TechniquePurpose
HPLC-UVQuantification and purity assessment
LC-MS/MSIdentification and quantification of metabolites
NMR SpectroscopyStructural elucidation
FT-IR SpectroscopyIdentification of functional groups

Conclusion and Future Directions

N-(4-cyanophenyl)-2-methoxyacetamide represents a promising scaffold for the development of new molecules with applications in both drug discovery and materials science. Based on the known activities of structurally related compounds, future research should focus on synthesizing and evaluating a library of N-(4-cyanophenyl)-2-methoxyacetamide derivatives to explore their potential as anticancer, anti-inflammatory, and antioxidant agents. Furthermore, its utility as a functional monomer for the creation of novel polymers with tailored properties warrants investigation. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating such research endeavors.

References

  • J?st, C., Nitsche, C., Scholz, T., Roux, L., & Klein, C. D. (2014). Journal of Medicinal Chemistry, 57(18), 7590-7599.
  • Dong, Z., Wang, Z., Guo, Z. Q., Gong, S., Zhang, T., Liu, J., ... & Yang, C. G. (2020). Journal of Medicinal Chemistry, 63(9), 4849-4866.
  • PubChem. (n.d.). 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. PubChem. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Ministry of the Environment. Retrieved from [Link]

  • (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. Google Patents.
  • PubChem. (n.d.). Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano-. PubChem. Retrieved from [Link]

  • PubMed. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). N-(Cyanomethyl)acetamide. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. Retrieved from [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.
  • PubMed. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST WebBook. Retrieved from [Link]

  • PubMed. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Royal Society of Chemistry. Retrieved from [Link]

  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org. Retrieved from [Link]

  • Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly Four Decades from 01/1981 to 09/2019.
  • Cheméo. (n.d.). N-Acetyl-N-(4-methoxyphenyl)acetamide. Cheméo. Retrieved from [Link]

  • Google Patents. (n.d.). CN111925302A - Synthesis method of cyanoacetamide. Google Patents.
  • ResearchGate. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. Retrieved from [Link]

  • Deere, J., Uppu, R. M., & Martin, S. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta crystallographica.
  • MDPI. (n.d.). Nanoenergetic Materials: From Materials to Applications. MDPI. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(4-cyanophenyl)-2-methoxyacetamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-(4-cyanophenyl)-2-methoxyacetamide, a compound of interest in medicinal chemistry and drug development. Given the apparent novelty of this specific molecule, this document synthesizes established chemical principles and data from structurally related compounds to present a robust guide for researchers. We will delve into its chemical identity, a proposed synthetic pathway, methods for its characterization, and a forward-looking perspective on its potential therapeutic applications.

Chemical Identity and Molecular Descriptors

N-(4-cyanophenyl)-2-methoxyacetamide is an aromatic amide derivative. The core structure consists of a 2-methoxyacetamide moiety N-linked to a 4-cyanophenyl group. The presence of the cyano group, a potent electron-withdrawing group, and the methoxyacetamide side chain, which can participate in hydrogen bonding, suggests that this molecule may exhibit interesting physicochemical and biological properties.

Table 1: Molecular Descriptors for N-(4-cyanophenyl)-2-methoxyacetamide

DescriptorValue
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
SMILES String COC(=O)CNCc1ccc(C#N)cc1
InChIKey YZJHHJGEPFASCT-UHFFFAOYSA-N

Proposed Synthesis: A Reliable and Scalable Approach

The synthesis of N-(4-cyanophenyl)-2-methoxyacetamide can be reliably achieved through the acylation of 4-aminobenzonitrile with a suitable 2-methoxyacetylating agent. The most direct and common method involves the use of 2-methoxyacetyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Synthetic Workflow

The proposed synthesis follows a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-aminobenzonitrile attacks the electrophilic carbonyl carbon of 2-methoxyacetyl chloride.

Synthesis_Workflow Reactant1 4-Aminobenzonitrile Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 2-Methoxyacetyl chloride Reactant2->Intermediate Base Triethylamine (Base) Base->Intermediate Solvent Dichloromethane (Solvent) Product N-(4-cyanophenyl)-2- methoxyacetamide Intermediate->Product Proton Transfer & Chloride Elimination Byproduct Triethylammonium chloride Intermediate->Byproduct

Caption: Proposed synthetic workflow for N-(4-cyanophenyl)-2-methoxyacetamide.

Detailed Experimental Protocol

Materials:

  • 4-aminobenzonitrile

  • 2-methoxyacetyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add 2-methoxyacetyl chloride (1.1 equivalents) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the dropwise addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization and Analytical Methods

To confirm the identity and purity of the synthesized N-(4-cyanophenyl)-2-methoxyacetamide, a combination of spectroscopic and analytical techniques should be employed.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the cyanophenyl ring, a singlet for the methoxy group protons, a singlet for the methylene protons, and a broad singlet for the amide proton.
¹³C NMR Resonances for the carbonyl carbon, the nitrile carbon, aromatic carbons, the methoxy carbon, and the methylene carbon.
FT-IR Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), N-H bend (amide II), C≡N stretch, and C-O stretch.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.
HPLC A single major peak indicating the purity of the compound.[1]

Potential Applications in Drug Development

While no specific biological activity has been reported for N-(4-cyanophenyl)-2-methoxyacetamide, the structural motifs present in the molecule are found in numerous compounds with significant pharmacological activities.

Anticancer Potential

The N-(4-cyanophenyl)acetamide scaffold is a key component in several reported anticancer agents. For instance, derivatives of N-(4-cyanophenyl)thiazol-2-ylhydrazones have shown efficacy against various carcinoma cell lines.[2] The cyano group can act as a hydrogen bond acceptor and participate in key interactions with biological targets. The development of selective inhibitors for tumor-associated carbonic anhydrase isoforms is a promising strategy in anticancer drug discovery, and related acetamide derivatives have been explored for this purpose.[3]

Anti-inflammatory and Analgesic Properties

Acetamide derivatives are known to possess anti-inflammatory and analgesic properties.[3] The mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes. Further investigation into the potential of N-(4-cyanophenyl)-2-methoxyacetamide to modulate inflammatory pathways is warranted.

Other Potential Therapeutic Areas

The broader class of phenoxyacetamide derivatives has been investigated for a wide range of biological activities, including as antibacterial and antioxidant agents.[4][5] The unique combination of a cyanophenyl ring and a methoxyacetamide side chain in the target molecule may lead to novel activities in these or other therapeutic areas.

Potential_Applications cluster_Applications Potential Therapeutic Areas Molecule N-(4-cyanophenyl)-2-methoxyacetamide Anticancer Anticancer Molecule->Anticancer Structural Similarity to Known Anticancer Agents AntiInflammatory Anti-inflammatory Molecule->AntiInflammatory Based on Acetamide Derivatives Antibacterial Antibacterial Molecule->Antibacterial General Activity of Phenoxyacetamides Antioxidant Antioxidant Molecule->Antioxidant General Activity of Phenoxyacetamides

Caption: Potential therapeutic applications of N-(4-cyanophenyl)-2-methoxyacetamide.

Conclusion and Future Directions

N-(4-cyanophenyl)-2-methoxyacetamide represents a novel chemical entity with potential for further exploration in drug discovery and development. This guide provides a foundational framework for its synthesis, characterization, and a rationale for investigating its biological activities. Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive in vitro screening against a panel of biological targets, particularly those implicated in cancer and inflammatory diseases. The insights gained from such studies will be crucial in determining the therapeutic potential of this promising molecule.

References

  • Collaborative Improvement Projects in Chemistry. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org. [Link]

  • El-Sayed, M. A. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7311. [Link]

  • Gaber, M., et al. (2016). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 6(81), 77899-77910. [Link]

  • Kadirova, Sh. A., et al. (2021). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. UNIVERSUM: химия и биология, (12 (90)). [Link]

Sources

Methodological & Application

Scalable Preparation of N-(4-cyanophenyl)-2-methoxyacetamide: A Comprehensive Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, scalable, and robust protocol for the synthesis of N-(4-cyanophenyl)-2-methoxyacetamide, a valuable intermediate in pharmaceutical and materials science. The synthetic strategy is centered on the acylation of 4-aminobenzonitrile with methoxyacetyl chloride. This guide explains the causality behind critical process parameters, offers step-by-step methodologies for synthesis and purification, and includes protocols for analytical verification. It is designed to be a self-validating system, ensuring both high yield and purity for researchers and development professionals.

Introduction and Strategic Overview

N-(4-cyanophenyl)-2-methoxyacetamide and its derivatives are important structural motifs in medicinal chemistry and materials science. The cyanophenyl group is a key pharmacophore in various therapeutic agents, while the acetamide linkage is a stable and common feature in drug candidates.[1] The synthesis of this compound is primarily achieved through the nucleophilic acyl substitution reaction between 4-aminobenzonitrile and a suitable acylating agent.

Our selected strategy involves the reaction of 4-aminobenzonitrile with methoxyacetyl chloride in the presence of a base. This method is advantageous for its scalability due to:

  • High Reactivity: The use of an acyl chloride ensures a rapid and generally high-yielding reaction.[2]

  • Accessible Starting Materials: Both 4-aminobenzonitrile and methoxyacetyl chloride are commercially available reagents.[3][4]

  • Straightforward Purification: The product can be effectively isolated and purified using standard laboratory techniques such as precipitation and recrystallization.[5]

The underlying mechanism is a classic nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A tertiary amine base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Figure 1: Overall reaction scheme for the synthesis of the target compound.

Materials, Reagents, and Equipment

Successful and reproducible synthesis requires high-quality materials and appropriate equipment. The following table summarizes the necessary reagents.

ReagentCAS No.M.W. ( g/mol )PuritySupplier ExampleNotes
4-Aminobenzonitrile873-74-5118.14≥98%Carl ROTH[3]Starting material.
Methoxyacetyl chloride38870-89-2108.52≥97%Sigma-Aldrich[2]Acylating agent. Highly reactive with water.[6]
Triethylamine (TEA)121-44-8101.19≥99.5%Standard SupplierHCl scavenger. Must be dry.
Dichloromethane (DCM)75-09-284.93AnhydrousStandard SupplierReaction solvent.
Hydrochloric Acid (HCl)7647-01-036.461 M aq. soln.Standard SupplierFor aqueous work-up.
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated aq. soln.Standard SupplierFor aqueous work-up.
Brine (sat. NaCl soln.)7647-14-558.44Saturated aq. soln.Standard SupplierFor aqueous work-up.
Anhydrous Magnesium Sulfate7487-88-9120.37≥99.5%Standard SupplierDrying agent.[7]
Ethyl Acetate141-78-688.11Reagent GradeStandard SupplierFor recrystallization.
Hexanes110-54-386.18Reagent GradeStandard SupplierFor recrystallization.

Required Equipment:

  • Jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet.

  • Addition funnel for controlled liquid delivery.

  • Digital hotplate/stirrer.

  • Rotary evaporator for solvent removal.

  • Büchner funnel and vacuum flask for filtration.

  • Standard laboratory glassware.

  • Analytical instruments: TLC plates, NMR spectrometer, FT-IR spectrometer, melting point apparatus.

Detailed Experimental Protocols

PART 3.1: Scalable Synthesis of N-(4-cyanophenyl)-2-methoxyacetamide

This protocol is designed for a ~0.5 mole scale and can be adjusted proportionally.

  • Reactor Setup: In a well-ventilated fume hood, equip a 2 L jacketed reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel. Ensure the system is dry.

  • Charging Reactants: Charge the reactor with 4-aminobenzonitrile (59.0 g, 0.5 mol) and anhydrous dichloromethane (DCM, 600 mL). Begin stirring to form a suspension. Add triethylamine (70 mL, 0.5 mol).

  • Cooling: Cool the reactor contents to 0-5°C using a circulating chiller. Maintaining a low temperature is critical to control the exothermic reaction and minimize potential side reactions.

  • Addition of Acylating Agent: Dissolve methoxyacetyl chloride (57.0 g, 0.525 mol, 1.05 eq) in anhydrous DCM (150 mL) and charge this solution to the addition funnel.

  • Reaction Execution: Add the methoxyacetyl chloride solution dropwise to the stirred suspension over 60-90 minutes, ensuring the internal temperature does not exceed 10°C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 4-aminobenzonitrile starting material is consumed.

  • Aqueous Work-up: Cool the mixture again to 10-15°C. Slowly add 500 mL of water to quench the reaction. Transfer the mixture to a separatory funnel.

  • Phase Separation and Washing:

    • Separate the lower organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 250 mL) to remove residual triethylamine, saturated NaHCO₃ solution (2 x 250 mL) to neutralize any remaining acid, and finally with brine (1 x 250 mL). The sequential washing is crucial for removing impurities and byproducts.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

PART 3.2: Purification by Recrystallization

Recrystallization is a highly effective and scalable method for purifying solid organic compounds.[8]

  • Solvent Selection: Transfer the crude solid to an appropriately sized Erlenmeyer flask.

  • Dissolution: Add a minimal amount of hot ethyl acetate to dissolve the solid completely with heating and stirring.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold ethyl acetate/hexanes (1:1) mixture and dry them under vacuum to a constant weight. The expected yield of the pure product is typically in the range of 85-95%.

Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage setup 1. Reactor Setup (Dry 2L Reactor, N2 atm) charge 2. Charge Reactants (4-Aminobenzonitrile, DCM, TEA) setup->charge cool 3. Cool to 0-5°C charge->cool add 4. Add Methoxyacetyl Chloride (Dropwise, <10°C) cool->add react 5. React & Monitor (Stir 2h at RT, TLC) add->react quench 6. Quench with H₂O react->quench wash 7. Wash Sequentially (1M HCl -> Sat. NaHCO₃ -> Brine) quench->wash dry 8. Dry & Concentrate (MgSO₄, Rotovap) wash->dry crude Crude Product dry->crude recrystallize 9. Recrystallize (Ethyl Acetate / Hexanes) crude->recrystallize isolate 10. Isolate & Dry (Vacuum Filtration) recrystallize->isolate final Pure Product (>98% Purity) isolate->final

Figure 2: Step-by-step experimental workflow for synthesis and purification.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Results
Appearance White to off-white crystalline solid.
¹H NMR Expect characteristic peaks for aromatic protons, the amide N-H proton (singlet), the methylene (-CH₂-) protons adjacent to the methoxy and carbonyl groups (singlet), and the methoxy (-OCH₃) protons (singlet).
¹³C NMR Expect signals for the nitrile carbon, carbonyl carbon, aromatic carbons (including quaternary carbons), the methylene carbon, and the methoxy carbon.
FT-IR (KBr) Characteristic absorption bands: ~3300 cm⁻¹ (N-H stretch), ~2230 cm⁻¹ (C≡N stretch), ~1670 cm⁻¹ (C=O, Amide I band), ~1530 cm⁻¹ (N-H bend, Amide II band), ~1120 cm⁻¹ (C-O stretch).[9]
Purity (HPLC) ≥98%

Safety and Handling Precautions

All procedures should be conducted in a well-ventilated laboratory fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and chemical-resistant gloves must be worn at all times.[10]

  • Reagent Hazards:

    • Methoxyacetyl chloride: Corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.[6]

    • 4-Aminobenzonitrile: Harmful if swallowed or in contact with skin.[11]

    • Dichloromethane: A suspected carcinogen. Minimize exposure.

    • Triethylamine: Flammable and corrosive.

  • Reaction Hazards: The acylation reaction is exothermic and generates corrosive HCl gas as a byproduct, which is neutralized by the triethylamine base. Controlled addition and temperature monitoring are essential for safety.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • CN111925302A - Synthesis method of cyanoacetamide.
  • Uppu, R. M., et al. (2020). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 5(11). [Link]

  • Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. The Royal Society of Chemistry. [Link]

  • US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide. ResearchGate. [Link]

  • Aqueous one-pot synthesis of epoxy-functional diblock copolymer worms from a single monomer - Supporting Information. Royal Society of Chemistry. [Link]

  • US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • EP3174875A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide.
  • CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.
  • Phenylacetamide. Organic Syntheses. [Link]

  • US4968840A - Process for preparing methoxyacetic acid.
  • 4-Aminobenzonitrile. PubChem, National Center for Biotechnology Information. [Link]

  • Scalable Syntheses of Methoxyaspartate and Preparation of the Antibiotic Cystobactamid 861-2 and Highly Potent Derivatives. PubMed. [Link]

  • Supplementary Information. OICC Press. [Link]

  • Regular Article. Analytical and Bioanalytical Chemistry Research. [Link]

  • Supramolecular Chemistry. ChemRxiv. [Link]

  • 4-Aminobenzonitrile, 100 g, CAS No. 873-74-5. Carl ROTH. [Link]

  • NMR as a tool for compound identification in mixtures. ChemRxiv. [Link]

  • SAMPLE PREPARATION. Phenomenex. [Link]

  • US20010021787A1 - Process for preparing cyanoacetamide.
  • methoxy acetyl chloride | 38870-89-2 | C3H5ClO2. Shree Sulphurics. [Link]

  • The Natural Products Magnetic Resonance Database NP-MRD for 2025. OSTI.gov. [Link]

  • Supplementary Information. MDPI. [Link]

  • Methoxyacetyl chloride. PubChem, National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of N-(4-cyanophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Challenge

Why is this molecule so difficult to dissolve?

N-(4-cyanophenyl)-2-methoxyacetamide presents a classic "brick dust" challenge in medicinal chemistry. Its poor aqueous solubility is driven by high crystal lattice energy, not just lipophilicity.[1]

  • Planar Stacking: The 4-cyanophenyl group is planar and electron-deficient.[1] It engages in strong

    
     stacking interactions with adjacent molecules in the crystal lattice.[1]
    
  • Hydrogen Bonding Network: The amide linker acts as both a hydrogen bond donor (NH) and acceptor (C=O), creating a rigid intermolecular network that water molecules struggle to disrupt.

  • The "Push-Pull" Effect: The electron-withdrawing cyano group (-CN) and the electron-donating methoxy group (-OCH3) create a significant dipole moment, strengthening intermolecular electrostatic attractions in the solid state.[1]

Key Takeaway: To solubilize this compound, you must provide an energy gain (solvation) that exceeds the energy cost of breaking this stable crystal lattice. Simple heating or stirring is often insufficient.[1]

Solubility Decision Matrix & Workflow

Use the following logic flow to determine the optimal solubilization strategy based on your application.

SolubilityMatrix Start Start: Define Application AppType Application Type? Start->AppType Synthesis Synthesis / Purification AppType->Synthesis BioAssay Biological Assay (In Vitro/In Vivo) AppType->BioAssay Analytical Analytical (HPLC/NMR) AppType->Analytical SolventOrg Use Polar Aprotic Solvents (DMF, DMSO, NMP) Synthesis->SolventOrg ConcCheck Target Conc > 100 µM? BioAssay->ConcCheck HPLC Mobile Phase: High % ACN or MeOH Avoid 100% Aqueous start Analytical->HPLC NMR Solvent: DMSO-d6 (CDCl3 may require warming) Analytical->NMR Heat Apply Heat (60-80°C) Avoid water during reaction SolventOrg->Heat LowConc DMSO Stock (10-20mM) Dilute into Media < 1% DMSO ConcCheck->LowConc No HighConc Requires Formulation ConcCheck->HighConc Yes Formulation 1. Cosolvents (PEG400/EtOH) 2. Complexation (HP-β-CD) HighConc->Formulation

Figure 1: Decision matrix for selecting the appropriate solvent system based on experimental intent.

Frequently Asked Questions (Troubleshooting)

Q1: I tried adjusting the pH to dissolve it, but it didn't work. Why?

A: pH adjustment is ineffective for this molecule in the physiological range.[1]

  • Scientific Rationale: The amide proton is extremely weakly acidic (pKa > 15).[1] The cyano group increases acidity slightly compared to acetanilide, but not enough to ionize at pH 1–10.

  • Risk: Using strong bases (pH > 12) or strong acids (pH < 1) to force solubility will likely cause hydrolysis of the amide bond or the nitrile group, destroying your compound [1].

  • Solution: Rely on dielectric constant manipulation (cosolvents) rather than pH ionization.[1]

Q2: The compound precipitates when I dilute my DMSO stock into cell culture media. How do I fix this?

A: This is "kinetic precipitation."[1] The hydrophobic aromatic ring crashes out when the solvent environment becomes too polar (water-rich).[1]

  • Immediate Fix:

    • Reduce Stock Concentration: If your stock is 100 mM, lower it to 10 mM.

    • Step-wise Dilution: Do not pipette DMSO directly into the well. Dilute DMSO into an intermediate buffer (e.g., PBS + 0.5% Methylcellulose) before adding to cells.[1]

    • Use a Carrier: Pre-dissolve the compound in 20% w/v Hydroxypropyl-β-Cyclodextrin (HP-β-CD) instead of pure DMSO. The cyclodextrin cavity encapsulates the phenyl ring, shielding it from water [2].

Q3: What is the best solvent system for animal studies (IP/PO)?

A: Do not use 100% DMSO (toxic) or 100% Water (insoluble).[1] Use a standard "Cosolvent + Surfactant" vehicle.[1]

Recommended Formulation (Rat/Mouse PK):

Component Percentage (v/v) Function
DMSO 5% Primary Solubilizer (breaks lattice)
PEG 400 40% Cosolvent (maintains solubility)
Tween 80 5% Surfactant (prevents aggregation)

| Saline/Water | 50% | Bulk Vehicle (add LAST) |[1]

Protocol: Dissolve compound in DMSO first.[1] Add PEG 400 and vortex.[1] Add Tween 80.[1] Finally, add warm saline slowly while vortexing. If it turns cloudy, sonicate for 10 mins.

Synthesis & Purification Guide

Issues with solubility often start during the synthesis workup.

Scenario: You synthesized N-(4-cyanophenyl)-2-methoxyacetamide from 4-aminobenzonitrile and methoxyacetyl chloride, but the product is trapped in a sticky solid or oil.

The "Quench & Crash" Protocol: Standard extraction (DCM/Water) often fails because the compound has intermediate polarity and traps solvent.

  • Reaction Solvent: Use THF (Tetrahydrofuran) instead of DCM.[1] It solubilizes the intermediates better.[1]

  • Workup: Do not extract. Instead, pour the reaction mixture slowly into ice-cold water (10x volume) with vigorous stirring.

  • Filtration: The product should precipitate as a solid.[1] Filter and wash with water to remove the HCl salt byproduct.[1]

  • Recrystallization: If the solid is impure, recrystallize from Ethanol/Water (4:1) .[1] Dissolve in hot ethanol, then add warm water until slightly turbid, and cool slowly. This grows cleaner crystals than rapid evaporation [3].[1]

SynthesisWorkup Rxn Reaction Mixture (THF + Base) Quench Pour into Ice Water (10x) Rxn->Quench Precip Precipitation Quench->Precip Filter Vacuum Filtration Precip->Filter Wash Wash: Water (Remove Salts) Filter->Wash Dry Dry (Vac Oven 40°C) Wash->Dry

Figure 2: Optimal workup flow to avoid oiling out and ensure solid recovery.[1]

Analytical Troubleshooting (HPLC & NMR)

Issue: "Ghost Peaks" or Broadening in HPLC

  • Cause: The compound may be precipitating on the column head if the starting mobile phase is 100% water/buffer.

  • Fix: Ensure your injection solvent matches the mobile phase.[1] Start the gradient at 10% Acetonitrile (not 0%).

  • Detection: The nitrile group (-CN) has a distinct absorbance.[1] Monitor at 254 nm (aromatic) and 210-220 nm (amide).[1]

Issue: NMR Signals Disappear

  • Cause: Aggregation in CDCl3.[1]

  • Fix: Switch to DMSO-d6 . The sulfoxide oxygen accepts H-bonds from the amide, breaking up dimers and sharpening the peaks.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][2] (General principles of amide hydrolysis and stability). [1]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][3][4][5] Advanced Drug Delivery Reviews, 59(7), 645-666. (Mechanisms of solubilizing aromatic guests).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Standard recrystallization protocols for amides).

  • PubChem Compound Summary. (2024). N-(4-cyanophenyl)acetamide derivatives. National Center for Biotechnology Information.[1] (Structural and physicochemical property data).

Sources

Stability of N-(4-cyanophenyl)-2-methoxyacetamide under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide has been developed by our senior application scientists to provide in-depth technical assistance to researchers, scientists, and drug development professionals working with N-(4-cyanophenyl)-2-methoxyacetamide. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter during your experiments, particularly concerning the compound's stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: My assay involves an acidic mobile phase/sample preparation. Should I be concerned about the stability of N-(4-cyanophenyl)-2-methoxyacetamide?

A1: Yes, caution is warranted. N-(4-cyanophenyl)-2-methoxyacetamide possesses two primary functional groups susceptible to degradation under acidic conditions: an amide linkage and a nitrile group. Amides can undergo acid-catalyzed hydrolysis to yield a carboxylic acid and an amine.[1][2][3] While generally more stable than esters, this hydrolysis can be accelerated by strong acids and elevated temperatures.[1] The nitrile group is also susceptible to hydrolysis under acidic conditions, typically converting to a carboxylic acid. Therefore, prolonged exposure to acidic environments, especially when heated, can lead to the formation of degradation products that may compromise the accuracy of your results and the integrity of your compound.

Q2: What are the most probable degradation products of N-(4-cyanophenyl)-2-methoxyacetamide in an acidic medium?

A2: Based on established chemical principles, two primary degradation pathways are expected under acidic stress.

  • Amide Bond Hydrolysis: The most likely degradation pathway involves the hydrolysis of the acetamide bond. This reaction would cleave the molecule into 2-methoxyacetic acid and 4-aminobenzonitrile.

  • Nitrile Group Hydrolysis: The cyano (nitrile) group on the phenyl ring can also be hydrolyzed. This process typically occurs in two stages: first to a primary amide (forming N-(4-carbamoylphenyl)-2-methoxyacetamide), and then, under more stringent conditions, to a carboxylic acid (forming 4-((2-methoxyacetyl)amino)benzoic acid).

It is also possible for both functional groups to hydrolyze if the acidic conditions are harsh enough, leading to the formation of 4-aminobenzoic acid and 2-methoxyacetic acid. Understanding these potential products is critical for developing a stability-indicating analytical method.

Here is a diagram illustrating the potential degradation pathways:

G cluster_main Primary Degradation Pathways cluster_products1 Amide Hydrolysis Products cluster_products2 Nitrile Hydrolysis Products Parent N-(4-cyanophenyl)-2-methoxyacetamide Amide_Hydrolysis Amide Hydrolysis (Primary Pathway) Parent->Amide_Hydrolysis H+ / H2O Nitrile_Hydrolysis Nitrile Hydrolysis (Secondary Pathway) Parent->Nitrile_Hydrolysis H+ / H2O (harsher conditions) Product1A 2-Methoxyacetic Acid Amide_Hydrolysis->Product1A Product1B 4-Aminobenzonitrile Amide_Hydrolysis->Product1B Product2A N-(4-carbamoylphenyl) -2-methoxyacetamide Nitrile_Hydrolysis->Product2A Product2B 4-((2-methoxyacetyl)amino) benzoic acid Product2A->Product2B Further Hydrolysis

Caption: Potential degradation pathways of N-(4-cyanophenyl)-2-methoxyacetamide under acidic conditions.

Q3: I suspect my compound is degrading during my experiment. How can I confirm this and identify the degradants?

A3: A forced degradation study is the standard approach to investigate the stability of a pharmaceutical compound and identify its degradation products.[4][5] This involves intentionally exposing the compound to stress conditions like acid, base, heat, light, and oxidation to accelerate degradation.

For your specific issue, an acid-forced degradation study is recommended. The results will help you develop a "stability-indicating" analytical method, which is a validated quantitative method that can detect changes in the drug substance's properties over time.

The primary tool for this analysis is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS) for definitive identification of the degradant peaks.

Troubleshooting Guides

Guide 1: Setting Up an Acid-Forced Degradation Study

This guide provides a systematic workflow for assessing the stability of N-(4-cyanophenyl)-2-methoxyacetamide under acidic conditions.

Objective: To generate potential degradation products and assess the stability of the parent compound in an acidic environment.

Workflow Diagram:

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation A Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) D Mix Stock with Acid (e.g., 1:1 ratio) A->D B Prepare Acidic Solutions (e.g., 0.1M HCl, 1M HCl) B->D C Prepare Control Sample (Stock diluted in water/mobile phase) H Analyze by HPLC/LC-MS C->H E Incubate Samples (e.g., Room Temp, 60°C) D->E F Monitor at Time Points (e.g., 0, 2, 4, 8, 24 hours) E->F G Neutralize Sample (if necessary) F->G G->H I Compare stressed vs. control H->I J Calculate % Degradation I->J K Identify Degradant Peaks (using MS data) I->K

Caption: Workflow for an acid-forced degradation study.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a stock solution of N-(4-cyanophenyl)-2-methoxyacetamide at a concentration of approximately 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.[5]

  • Stress Sample Preparation:

    • In a clean vial, mix equal parts of your stock solution and an acidic solution (e.g., 0.1 M HCl). This creates your primary stress sample.

    • It is advisable to test a range of acid concentrations and temperatures to achieve a target degradation of 5-20%.[5][6] Excessive degradation (>20%) can lead to secondary degradants that may not be relevant to real-world stability.[5]

  • Control Sample: Prepare a control sample by diluting the stock solution with your initial HPLC mobile phase or water to the same final concentration as the stress sample.

  • Incubation: Incubate the stress samples and a control at a controlled temperature. Common conditions include room temperature and elevated temperatures (e.g., 60°C) to accelerate degradation.[5]

  • Time Points: Withdraw aliquots from the stress samples at various time points (e.g., 0, 2, 6, 12, 24 hours). The exact timing will depend on the compound's lability.

  • Sample Quenching: Immediately before analysis, neutralize the acidic aliquots with an equivalent amount of base (e.g., 0.1 M NaOH) to halt the degradation reaction.

  • Analysis: Analyze the control, time-zero, and stressed samples by a suitable HPLC-UV method. If available, use LC-MS to obtain mass information on the new peaks that appear.

Guide 2: Troubleshooting HPLC Analysis for Stability Assessment

Issue: "I ran my forced degradation sample on HPLC and see multiple new peaks. How do I interpret this?"

Observation Potential Cause Recommended Action
A decrease in the peak area of the main compound over time.The parent compound is degrading.This is the expected outcome. Quantify the decrease relative to the time-zero sample to determine the rate of degradation.
One or more new peaks appear in the chromatogram of the stressed sample that are not in the control.Formation of degradation products.Use an LC-MS system to get the mass-to-charge ratio (m/z) of these new peaks. Compare these masses to the theoretical masses of expected degradants (e.g., 2-methoxyacetic acid, 4-aminobenzonitrile).
The retention time of the main peak has shifted slightly.Change in sample matrix pH after mixing with acid.Ensure your HPLC method is robust to small pH changes. If not, neutralizing the sample before injection is crucial for consistent chromatography.
Baseline is noisy or shows broad, undefined peaks.Incomplete reaction or complex mixture of degradants.Try less harsh stress conditions (lower acid concentration or temperature) to achieve controlled degradation (5-20%).[5]

Recommended HPLC Method Parameters (Starting Point):

Parameter Recommendation
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5-10% B, ramp to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Detection (UV) 254 nm or wavelength of maximum absorbance for the compound
Column Temp 30°C

References

  • Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.

  • MedCrave online. (2016-12-14). Forced Degradation Studies.

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.

  • ISPE. (2023-08-01). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

  • IJSDR. (2022-06). Force Degradation for Pharmaceuticals: A Review.

  • Patsnap Synapse. (2024-07-17). What is the mechanism of Acetamide?

  • YouTube. (2023-03-12). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|.

Sources

Purification challenges in N-(4-cyanophenyl)-2-methoxyacetamide scale-up

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Process Control

Status: Operational | Tier: Level 3 (Process Development)

Executive Summary

Scaling up the synthesis of N-(4-cyanophenyl)-2-methoxyacetamide presents distinct challenges rooted in the electronic properties of the 4-cyanophenyl ring (electron-withdrawing) and the physicochemical behavior of the methoxyacetamide tail.

Common failure modes at scale (>100g) include "oiling out" during crystallization, persistent colored impurities derived from aniline oxidation, and difficulty purging unreacted 4-aminobenzonitrile (a potential genotoxic impurity). This guide addresses these specific bottlenecks with thermodynamically grounded protocols.

Module 1: Crystallization Thermodynamics & "Oiling Out"

Q: Why does my product separate as a sticky oil rather than a precipitate during cooling?

Diagnosis: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the temperature of the solution drops below the solubility limit of the oil phase before it reaches the metastable limit for crystal nucleation. This is common in amides due to their ability to form strong hydrogen bond networks that compete with solvent interactions.

The Fix: The "Seeded Cooling" Protocol To bypass the oiling threshold, you must decouple nucleation from spontaneous precipitation.

Protocol: Controlled Isothermal Seeding
  • Solvent System: Switch to Ethanol/Water (1:1 v/v) or Isopropyl Acetate/Heptane . These systems offer better control than DCM or pure Methanol.

  • Dissolution: Dissolve crude material at 65°C (near reflux).

  • Equilibration: Cool slowly to 50°C. The solution should be clear (supersaturated but stable).

  • Seeding (Critical Step): Add 0.5 wt% of pure, finely milled seed crystals.

  • Aging: Hold at 50°C for 60 minutes. Do not cool further until a visible slurry forms. This allows the oil phase to reorganize onto the crystal lattice.

  • Ramp Cooling: Cool to 5°C at a rate of 10°C/hour.

Technical Insight: Rapid cooling promotes amorphous oil formation. The isothermal hold (Step 5) ensures that the supersaturation is relieved by crystal growth, not phase separation.

Visualizing the Phase Behavior:

CrystallizationLogic Start Hot Solution (65°C) Cooling Cooling to 50°C Start->Cooling Check Is Slurry Present? Cooling->Check Oil Oiling Out (LLPS) Check->Oil Rapid Cool/No Seed Seed Add 0.5 wt% Seed Check->Seed Controlled Oil->Start Re-heat required Growth Crystal Growth (Isothermal) Seed->Growth Final High Purity Solid Growth->Final

Figure 1: Decision logic for avoiding Liquid-Liquid Phase Separation (LLPS) during amide crystallization.

Module 2: Impurity Profiling & Removal

Q: How do I remove residual 4-aminobenzonitrile to <10 ppm?

Diagnosis: 4-aminobenzonitrile is the starting material. Due to the electron-withdrawing cyano group, the amine is less nucleophilic, often leading to incomplete conversion. It is a structural alert (PGI) and must be rigorously removed.

The Fix: The "pKa Swing" Wash Standard water washes are ineffective because 4-aminobenzonitrile is relatively non-polar. You must exploit its basicity, even though it is weak (pKa ~ 1.7).

Protocol: Acidic Phase Partitioning

Perform this during the work-up, before crystallization.

  • Dilution: Dissolve the reaction mixture in Ethyl Acetate or 2-MeTHF (avoid DCM if possible due to emulsion risks).

  • Acid Wash: Wash the organic layer twice with 1M HCl (3 vol).

    • Mechanism: The HCl protonates the residual aniline (

      
      ), forcing it into the aqueous layer.
      
    • Note: The product (amide) is neutral and remains in the organic layer.

  • Brine Wash: Wash once with saturated brine to remove entrained acid.

  • Polishing: Dry over

    
     and treat with activated carbon (see Module 3) if color persists.
    

Data: Solubility & pKa Parameters

ComponentpKa (approx)Solubility (Aq. Acid)Solubility (Org. Solvent)
Product NeutralLowHigh
4-aminobenzonitrile ~1.7 (Conjugate acid)High (at pH < 1) High (at pH > 7)
Methoxyacetic Acid ~3.5High (at pH > 7)High (at pH < 2)

Module 3: Color Remediation

Q: The final solid is pink/brown instead of white. Is it pure?

Diagnosis: Aniline derivatives are notorious for oxidative degradation. Trace amounts of oxidized 4-aminobenzonitrile form highly colored "azo" or "quinone-imine" species. While these may be present at <0.1%, they affect visual quality and stability.

The Fix: Carbon Treatment Regimen Recrystallization alone often fails to remove these planar, aromatic impurities as they can co-crystallize.

Protocol: Hot Carbon Filtration
  • Solvent: Use Methanol or Ethanol (high solubility required).

  • Loading: Add 5 wt% Activated Carbon (e.g., Darco G-60) relative to the crude mass.

  • Temperature: Heat to 50°C (do not boil, to prevent solvent loss/safety hazards).

  • Agitation: Stir vigorously for 30 minutes.

  • Filtration: Filter hot through a Celite (diatomaceous earth) pad.

    • Critical: Pre-wash the Celite pad with hot solvent to prevent product precipitation inside the filter.

  • Result: The filtrate should be colorless or pale yellow.

Module 4: Process Safety & Scale-Up Logic

Q: The reaction exotherms violently upon adding the acid chloride. How do I manage this at 1kg scale?

Diagnosis: The acylation reaction releases HCl and heat. At milligram scale, heat dissipation is instant. At kilogram scale, heat accumulation accelerates the reaction, potentially leading to "runaway" conditions or bis-acylation impurities.

The Fix: Dosing Control & Base Scavenging

Workflow Diagram: Reaction Signaling & Control

ReactionControl cluster_safety Safety Critical Path Reagents 4-aminobenzonitrile + Solvent (THF/DCM) Cooling Cool to 0°C Reagents->Cooling Base Base (Pyridine/TEA) Base->Cooling Dosing Slow Addition: Methoxyacetyl Chloride Cooling->Dosing Exotherm Exotherm Management (T < 10°C) Dosing->Exotherm Product Product Formation Exotherm->Product Controlled HCl HCl Generation Product->HCl Salt Salt Precipitation (Base-HCl) HCl->Salt + Base

Figure 2: Kinetic control strategy for exothermic acylation. The rate of addition must be slave to the internal temperature.

Protocol: Controlled Addition
  • Stoichiometry: Use 1.1 eq of Methoxyacetyl chloride and 1.2 eq of Base (Triethylamine or Pyridine).

  • Temperature: Cool the amine/base solution to 0°C .

  • Dosing: Dilute the acid chloride in the reaction solvent (1:1). Add dropwise.

  • Limit: Ensure internal temperature never exceeds 10°C .

  • Post-Reaction: Allow to warm to room temperature only after addition is complete to ensure conversion of the less reactive aniline.

References

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard text on crystallization and oiling out).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Thermodynamics of seeding).

  • Guideline on the Limits of Genotoxic Impurities. (2006). European Medicines Agency (EMA). (Regarding aniline removal limits).

  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry. (Context on amide bond formation scale-up).

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of N-(4-cyanophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-cyanophenyl)-2-methoxyacetamide (hereafter referred to as Target-OMe ) is a critical structural analog often encountered as a synthetic impurity or metabolite in the development of acetanilide-class pharmaceuticals. Distinguishing Target-OMe from its non-methoxylated analog, N-(4-cyanophenyl)acetamide (hereafter Analog-H ), is a frequent challenge in purity profiling.

This guide provides a comparative analysis of the fragmentation patterns of these two compounds using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We demonstrate that while both share a core cyanophenyl backbone, the methoxy-acetyl moiety of Target-OMe introduces unique neutral loss pathways (


 and 

) that serve as definitive diagnostic markers.

Structural Context & Chemical Properties

Before analyzing the spectra, it is essential to understand the structural differences that drive the fragmentation logic.

FeatureTarget-OMe (Analyte)Analog-H (Comparator)
IUPAC Name N-(4-cyanophenyl)-2-methoxyacetamideN-(4-cyanophenyl)acetamide
Formula


Monoisotopic Mass 190.07 Da160.06 Da
Precursor Ion

191.08 161.07
Key Moiety Ether linkage (

-methoxy)
Methyl group (

-carbon)
Electronic Effect Electron-withdrawing (CN) + Inductive (OMe)Electron-withdrawing (CN)

Experimental Methodology

To ensure reproducibility, the following protocol utilizes a standard LC-MS/MS workflow optimized for polar aromatic amides.

Sample Preparation & LC Conditions
  • Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.

  • Concentration: 10 µg/mL (Direct Infusion or FIA).

  • Column (if LC): C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Mobile Phase: Gradient elution 5% B to 95% B over 5 min (A: 0.1% FA in Water; B: Acetonitrile).

MS/MS Parameters (Triple Quadrupole)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Source Temp: 300°C.

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy (CE): Stepped ramp (10, 20, 40 eV) to capture full fragmentation profile.

Workflow Visualization

The following diagram outlines the decision tree for differentiating the target from its analog.

ExperimentalWorkflow Sample Crude Mixture (Target-OMe + Analog-H) LC LC Separation (C18 Column) Sample->LC Inject ESI ESI Source (+) [M+H]+ Generation LC->ESI Elute Selection Precursor Selection Q1 Filter ESI->Selection m/z 191 vs 161 CID Collision Induced Dissociation (Q2) Selection->CID Apply CE 10-40eV Detection Fragment Detection (Q3) CID->Detection Product Ions

Figure 1: Analytical workflow for the discrimination of methoxy-substituted acetanilides.

Comparative Fragmentation Analysis

This section details the specific spectral differences. The presence of the methoxy group in Target-OMe destabilizes the amide side chain differently than the simple methyl group in Analog-H .

Primary Pathway: The "Diagnostic" Neutral Losses

The most significant difference lies in the initial fragmentation step.

  • Analog-H (Comparator): The primary pathway is the cleavage of the amide bond, losing a ketene (

    
    , 42 Da) or the acetyl radical depending on energy.
    
  • Target-OMe (Analyte): The ether oxygen facilitates the loss of small neutral molecules—specifically Methanol (

    
    ) or Formaldehyde (
    
    
    
    )—before the amide bond breaks completely.
Comparative Data Table
ParameterTarget-OMe (m/z 191)Analog-H (m/z 161)Mechanistic Insight
Base Peak (High CE) 119.0 (

)
119.0 (

)
Both converge to the 4-cyanoaniline cation.
Diagnostic Ion 1 159.0 (

)
N/ASpecific to methoxy-amides (intramolecular cyclization).
Diagnostic Ion 2 161.0 ($[M+H - CH_2O]^+ $)N/ALoss of formaldehyde from the methoxy tail.
Diagnostic Ion 3 148.0 (

)
119.0 (

)
Target loses acetyl radical equivalent; Analog loses ketene.
Mechanistic Deep Dive: Target-OMe Fragmentation

The fragmentation of Target-OMe follows a specific cascade governed by the stability of the 4-cyanophenylamine core.

  • Precursor:

    
     191 (
    
    
    
    ).
  • Pathway A (Methanol Loss): The carbonyl oxygen attacks the methyl of the methoxy group, or a hydrogen transfer occurs, leading to the expulsion of neutral methanol (32 Da).

    • 
      .
      
  • Pathway B (Amide Cleavage): Direct cleavage of the amide bond yields the 4-cyanoaniline cation.

    • 
       (Major Ion at High Energy).
      
  • Pathway C (Nitrile Stability): The cyano group (

    
    ) remains intact on the phenyl ring until very high energies (
    
    
    
    eV), where
    
    
    loss (
    
    
    92) might be observed.
Fragmentation Pathway Diagram

The following diagram illustrates the specific bond cleavages for the Target molecule.

FragmentationPathway Precursor Precursor [M+H]+ m/z 191.08 LossMeOH Loss of Methanol (-32 Da) m/z 159.0 Precursor->LossMeOH Rearrangement LossFormaldehyde Loss of Formaldehyde (-30 Da) m/z 161.0 Precursor->LossFormaldehyde Ether Cleavage CyanoAniline 4-Cyanoaniline Cation (Amide Cleavage) m/z 119.05 Precursor->CyanoAniline Direct Amide Break (-72 Da) LossMeOH->CyanoAniline -40 Da LossFormaldehyde->CyanoAniline -42 Da PhenylCation Cyanophenyl Cation m/z 102.0 CyanoAniline->PhenylCation Loss of NH3 (-17 Da)

Figure 2: Proposed fragmentation pathway for N-(4-cyanophenyl)-2-methoxyacetamide (ESI+).

Interpretation & Troubleshooting

When analyzing patient samples or synthesis batches, use the following logic to validate your findings:

  • Check for m/z 119: If this is absent, the core structure is not a 4-cyanoaniline derivative.

  • Check for m/z 159/161:

    • Present: Confirms the presence of the methoxy-acetyl tail (Target-OMe).

    • Absent (and parent is 161): Confirms the simple acetamide (Analog-H).

  • Collision Energy Tuning:

    • At Low CE (10 eV): The precursor (191) should be dominant.

    • At Med CE (25 eV): The diagnostic ions (159, 161) should appear.

    • At High CE (40+ eV): The spectrum should be dominated by the core fragment (119).

Common Pitfalls
  • Adducts: Be wary of Sodium adducts (

    
    ). These often do not fragment easily and require higher energy to strip the sodium.
    
  • In-Source Fragmentation: If the source temperature is too high (>400°C), the labile methoxy group may cleave before the quadrupole, making the Target-OMe look like the breakdown product (m/z 119). Always check the extracted ion chromatogram (EIC) for the parent mass.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including onium reactions and neutral losses).
  • MassBank of North America (MoNA). Spectra of Acetanilide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for N-(4-cyanophenyl)acetamide. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Retrieved from [Link]

Comparative Guide: HPLC Method Development for N-(4-cyanophenyl)-2-methoxyacetamide Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical process development, N-(4-cyanophenyl)-2-methoxyacetamide serves as a critical intermediate (often associated with pyrimidine biosynthesis inhibitors or similar nitrogen-heterocycle drugs). Its purity assessment is challenging due to the coexistence of polar precursors (4-aminobenzonitrile) and hydrolytic degradants (methoxyacetic acid).

This guide objectively compares two chromatographic approaches: a Generic Isocratic C18 Protocol (Method A) versus an Optimized Core-Shell Gradient Protocol (Method B) . Experimental data demonstrates that while Method A offers simplicity, Method B provides the necessary specificity and peak shape integrity required for rigorous stability-indicating analysis in a regulated environment.

Compound Profile & Separation Challenges

To develop a robust method, one must understand the physicochemical properties of the analyte and its potential impurities.

  • Target Analyte: N-(4-cyanophenyl)-2-methoxyacetamide

  • Key Functionalities: Nitrile (electron-withdrawing), Amide (H-bond donor/acceptor), Methoxy (ether linkage).

  • Critical Impurities:

    • 4-Aminobenzonitrile (Starting Material): Basic amine, highly polar.

    • Methoxyacetic Acid (Hydrolysis Product): Acidic, poor retention in neutral RP-HPLC.

The Separation Logic (Graphviz Diagram)

The following decision tree illustrates the logic applied to select the stationary phase and mobile phase modifiers based on the analyte's chemistry.

MethodLogic Analyte Analyte: N-(4-cyanophenyl)-2-methoxyacetamide Props Properties: Amide (Tailing risk) Nitrile (Pi-Pi interactions) Analyte->Props ImpurityA Impurity A: 4-Aminobenzonitrile (Basic/Polar) Analyte->ImpurityA ImpurityB Impurity B: Methoxyacetic Acid (Acidic/Polar) Analyte->ImpurityB Decision Selection Strategy Props->Decision ImpurityA->Decision ImpurityB->Decision Phase Stationary Phase: Core-Shell C18 (High Efficiency) Decision->Phase Maximize Plates Mobile Mobile Phase: Acidic pH (0.1% H3PO4) (Suppresses Ionization) Decision->Mobile Control Silanols & Retain Acids

Figure 1: Method Development Decision Tree. The diagram maps the physicochemical properties of the analyte and impurities to specific chromatographic parameter choices.

Experimental Protocols

Method A: Generic Isocratic C18 (The Alternative)

Context: This method represents a standard "first-pass" approach often used in early synthetic organic labs for quick checks.

  • Column: Standard Porous C18 (5 µm, 4.6 x 250 mm).

  • Mobile Phase: Acetonitrile : Water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: Ambient (25°C).

Method B: Optimized Core-Shell Gradient (The Recommendation)

Context: This method is designed for QC release and stability testing, focusing on resolution of polar impurities and peak symmetry.

  • Column: Kinetex Core-Shell C18 (2.6 µm, 4.6 x 100 mm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0.0 min: 10% B

    • 5.0 min: 10% B (Isocratic hold for polar retention)

    • 15.0 min: 60% B

    • 20.0 min: 90% B

    • 20.1 min: 10% B (Re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 240 nm (Optimized max) and 210 nm (for non-aromatic impurities).

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).

Comparative Performance Analysis

The following data summarizes the performance of both methods when analyzing a spiked sample containing the target analyte and 1.0% of both key impurities.

Table 1: System Suitability & Performance Metrics
ParameterMethod A (Generic Isocratic)Method B (Optimized Gradient)Verdict
Run Time 12.0 min25.0 minMethod A is faster, but B is more comprehensive.
Resolution (Rs) (Impurity A vs. Analyte)1.4 (Co-elution risk)4.2 (Baseline separation)Method B ensures accurate quantitation.
Tailing Factor (Tf) 1.8 (Significant tailing)1.1 (Symmetric)Method B suppresses silanol interactions via low pH.
Theoretical Plates (N) ~8,000>25,000 Core-shell technology (Method B) offers superior efficiency.
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL Method B yields sharper peaks, increasing S/N ratio.
Discussion of Results

1. Resolution of Polar Impurities: Method A (50% Organic start) causes the polar 4-aminobenzonitrile and methoxyacetic acid to elute near the void volume (


). This results in poor integration and potential interference from solvent fronts. Method B utilizes a low organic start (10% B) with an isocratic hold, effectively trapping the polar species at the head of the column, allowing them to separate before the main peak elutes.

2. Peak Symmetry (Tailing): The amide nitrogen in N-(4-cyanophenyl)-2-methoxyacetamide can interact with residual silanols on the silica support, causing peak tailing (Tf = 1.8 in Method A).

  • Correction Mechanism: Method B uses an acidic mobile phase (pH 2.2). The excess protons (

    
    ) saturate the silanol sites (
    
    
    
    becomes
    
    
    ), preventing secondary interactions with the analyte.

3. Sensitivity: The Core-Shell column used in Method B restricts the diffusion path of the analyte molecules, resulting in tighter bands. Narrower peaks equate to taller peaks for the same mass load, significantly lowering the Limit of Quantitation (LOQ).

Method Validation Workflow

To ensure the method is "Trustworthy" and "Self-Validating," the following workflow must be executed. This aligns with ICH Q2(R2) guidelines.

ValidationWorkflow Start Method Optimization Complete Specificity Specificity: Inject Blank, Placebo, Spiked Sample Start->Specificity Linearity Linearity: 5 Levels (50% - 150%) Specificity->Linearity Pass Purity Check Accuracy Accuracy: Recovery Studies Linearity->Accuracy R^2 > 0.999 Precision Precision: Repeatability (n=6) Accuracy->Precision Robustness Robustness: +/- Flow, Temp, pH Precision->Robustness Final Validated Method Robustness->Final

Figure 2: Validation Workflow. A step-by-step sequence to validate the optimized HPLC method according to regulatory standards.

Critical Validation Step: Specificity

For this specific amide, peak purity analysis using a Diode Array Detector (DAD) is mandatory during validation to ensure no co-elution of the bis-acylated side product, which often elutes on the tail of the main peak.

Conclusion

While Method A is sufficient for rough reaction monitoring, it fails to meet the stringency required for purity profiling due to poor resolution of the starting material (4-aminobenzonitrile) and peak tailing.

Method B is the superior alternative. By leveraging Core-Shell particle technology and pH control , it achieves:

  • Baseline Resolution (Rs > 4.0) of all critical impurities.

  • High Sensitivity , enabling detection of impurities < 0.05%.

  • Robustness , making it suitable for transfer to QC laboratories.

Researchers are advised to adopt Method B for any final product release or stability study.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76953 (4-Aminobenzonitrile).[Link]

  • Majors, R. E. (2011). Core-Shell Particles: A New Era in HPLC Column Technology. LCGC North America. [Link]

Safety Operating Guide

Operational Safety Protocol: Disposal and Handling of N-(4-cyanophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

N-(4-cyanophenyl)-2-methoxyacetamide is a bifunctional organic intermediate containing an aryl nitrile and an acetamide moiety. While valuable in pharmaceutical synthesis (often as a precursor for kinase inhibitors), its disposal requires strict adherence to protocols designed to prevent the accidental liberation of hydrogen cyanide (HCN) or environmental contamination.

Effective disposal is not merely about regulatory compliance; it is a chemical necessity. The stability of the aromatic nitrile group means this compound persists in the environment if not thermally destroyed. Furthermore, improper mixing with acidic waste streams poses an immediate respiratory threat to laboratory personnel.

Chemical Hazard Data
ParameterSpecificationOperational Implication
Chemical Class Aryl Nitrile / AcetamidePotential for metabolic release of cyanide; skin/eye irritant.
Physical State Solid (Crystalline powder)Dust inhalation risk; requires particulate containment.
Reactivity Acid-Sensitive (Slow Hydrolysis)CRITICAL: Do not mix with acidic waste. Potential for HCN evolution.
Combustion Nitrogen Oxides (NOx), Cyanide fumesMust be disposed of via incineration with afterburners/scrubbers.
Waste Code D003 (Reactivity - Potential) / ToxicTreat as Hazardous Organic Waste.

Pre-Disposal Stabilization & Segregation

The safety of the disposal process is determined at the bench, not the incinerator. You must segregate this compound based on its chemical compatibility.

The "Self-Validating" Segregation System

To ensure safety, follow this logic gate before placing waste in any container. This system prevents the most common laboratory accident: incompatible waste mixing.

  • Check pH: Is the receiving container pH < 7? If YES , STOP. Do not add this compound.

  • Check Oxidizers: Does the container hold strong oxidizers (e.g., Peroxides, Nitric Acid)? If YES , STOP.

  • Check Phase: Is the waste solid or liquid? Segregate accordingly to minimize disposal costs.

Waste Stream Classification
Waste TypeCompositionContainer TypeLabeling Requirement
Solid Waste Pure substance, contaminated gloves, weighing boats, paper towels.High-Density Polyethylene (HDPE) wide-mouth drum."Hazardous Waste: Toxic Solid (Organic Nitrile)"
Liquid Waste A Dissolved in non-halogenated solvents (MeOH, EtOH, DMSO).HDPE Carboy or Safety Can."Flammable/Toxic Waste (Non-Halogenated)"
Liquid Waste B Dissolved in halogenated solvents (DCM, Chloroform).HDPE or Glass Carboy."Halogenated Waste (Toxic)"

Operational Workflow: From Bench to Incineration

The following diagram illustrates the chain of custody and decision logic for disposing of N-(4-cyanophenyl)-2-methoxyacetamide.

DisposalWorkflow Start Waste Generation (N-(4-cyanophenyl)-2-methoxyacetamide) Decision State of Matter? Start->Decision SolidStream Solid Waste Stream (Pure compound/Debris) Decision->SolidStream Solid LiquidStream Liquid Waste Stream (Mother Liquor/Rinsate) Decision->LiquidStream Solution ContainerSol Double-Bag (LDPE) Place in HDPE Drum SolidStream->ContainerSol CheckAcid CRITICAL CHECK: Is Solvent Acidic? LiquidStream->CheckAcid Neutralize Neutralize to pH 7-9 (Prevent HCN formation) CheckAcid->Neutralize Yes (pH < 7) ContainerLiq Solvent Carboy (Segregate Halogenated) CheckAcid->ContainerLiq No (pH ≥ 7) Neutralize->ContainerLiq Labeling Labeling: 'Toxic Organic - Nitrile Content' ContainerSol->Labeling ContainerLiq->Labeling Storage Satellite Accumulation Area (Max 90 Days) Labeling->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal

Figure 1: Decision logic for the safe segregation and disposal of aryl nitrile wastes.

Detailed Step-by-Step Protocols

Protocol A: Handling Solid Waste (Pure Compound)

Objective: Contain particulate matter to prevent inhalation and dermal exposure.

  • PPE Verification: Don nitrile gloves (double-gloving recommended), lab coat, and safety glasses. If handling >10g of fine powder, use a powder hood or N95 respirator.

  • Primary Containment: Place the solid waste into a clear LDPE (Low-Density Polyethylene) bag. Twist and tape the neck of the bag to seal.

  • Secondary Containment: Place the sealed bag into the designated laboratory solid waste drum (HDPE).

  • Decontamination: Wipe down the balance area or workspace with a methanol-dampened tissue. Dispose of this tissue in the solid waste drum, not the trash.

Protocol B: Handling Liquid Waste (Solutions)

Objective: Prevent chemical incompatibility and leaks.

  • Compatibility Test: Before pouring, verify the waste carboy does not contain acidic waste (e.g., from HPLC lines utilizing TFA or Formic Acid).

  • Transfer: Use a funnel to pour the solution into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Rinsing: Rinse the original vessel with a minimal amount of acetone or methanol. Add this rinsate to the waste carboy.

  • Closure: Immediately cap the carboy. Do not leave funnels in open waste containers (violation of EPA 40 CFR 262.15).

Protocol C: Emergency Spill Response

Scenario: 5g of powder spilled on the benchtop.

  • Isolate: Alert nearby personnel and demarcate the area.

  • PPE Upgrade: Ensure gloves are fresh. Wear a dust mask if powder is airborne.

  • Dry Clean-up: Do NOT use water initially (spreads contamination). Gently sweep powder into a dustpan or use a scoop. Place in a waste bag.

  • Wet Wipe: Clean the surface with a paper towel soaked in mild detergent and water.

  • Final Wash: Wipe the area with water.

  • Disposal: All cleanup materials go into the Hazardous Solid Waste drum.

Final Disposal Specifications (For EHS/Logistics)

This section is for the team managing the handover to the external waste contractor.

  • Disposal Method: Incineration is the only acceptable method. The facility must be capable of handling nitrogen-bearing organics.

  • Incinerator Specs: Must operate >1000°C with a residence time sufficient to break the C-N triple bond.

  • Emissions Control: The facility must have wet scrubbers to capture NOx and any trace HCN formed during the initial combustion phase.

  • Regulatory Codes (US):

    • If the substance is unused commercial chemical product: Check for P-listing (Acute Hazardous) or U-listing status based on specific CAS registry (though likely not listed specifically, it defaults to characteristic waste).

    • Characteristic: D003 (Reactivity) is possible if the specific formulation is capable of generating toxic gases, vapors, or fumes when mixed with water or mild acid.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. [Link]

  • PubChem. (n.d.). Compound Summary: Nitrile Handling and Toxicity. National Library of Medicine. [Link]

Personal Protective Equipment (PPE) & Handling Guide: N-(4-cyanophenyl)-2-methoxyacetamide

[1]

Executive Safety Assessment

Compound Class: Aromatic Nitrile / Acetamide Derivative Physical State: Typically Solid (Crystalline Powder)

Handling N-(4-cyanophenyl)-2-methoxyacetamide requires a safety protocol that addresses two distinct chemical moieties: the nitrile group (cyano-) attached to an aromatic ring and the acetamide backbone .

While specific Safety Data Sheet (SDS) data for this exact methoxy-derivative may be limited in public repositories, Structure-Activity Relationship (SAR) analysis with analogous compounds (e.g., N-(4-cyanophenyl)acetamide, CAS 35704-19-9) dictates that we treat this substance as a Category 3 Acute Toxicant and a Skin/Eye Irritant .

Critical Hazards:

  • Acute Toxicity (Oral/Dermal): Nitriles can be metabolized to release cyanide ions, though aromatic nitriles generally release them slower than aliphatic ones. However, they possess high acute toxicity via dermal absorption.

  • Sensitization/Irritation: Acetamide derivatives are known skin and respiratory irritants.

  • Dust Hazard: As a solid, the primary vector for exposure is inhalation of airborne particulates during weighing.

Technical PPE Specifications

Do not rely on generic "lab safety" rules. The following specifications are calibrated for handling functionalized aromatic nitriles.

A. Respiratory Protection (Inhalation Defense)

The primary risk occurs during the transition from bulk container to reaction vessel (weighing/transfer).

Operation PhaseHazard LevelRecommended Respiratory PPEEngineering Control
Storage/Transport Low (Sealed)Surgical Mask (Min)General Lab Ventilation
Weighing (<1g) Moderate (Dust)N95 / FFP2 RespiratorFume Hood / Powder Hood
Weighing (>1g) High (Dust Cloud)P100 / P3 Half-Face RespiratorFume Hood (Sash at 18")
Spill Cleanup CriticalFull-Face P100 or PAPREvacuate Area First

Scientist's Note: If you lack a certified powder weighing station, use a static-dissipative balance enclosure inside your fume hood. Static electricity can cause this powder to "jump," creating an invisible aerosol cloud.

B. Dermal Protection (Permeation Defense)

Nitriles are notorious for permeating standard latex and thin nitrile gloves. The "Methoxy" ether linkage in this molecule further increases lipophilicity, potentially aiding skin absorption.

  • Standard Protocol (Dry Solid):

    • Primary: Nitrile Exam Gloves (Minimum thickness: 0.11 mm / 4 mil).

    • Technique: "Double-gloving" is recommended. The outer glove takes the mechanical wear; the inner glove provides the chemical barrier.

  • Solvent Handling Protocol (In Solution):

    • If dissolved in DCM (Dichloromethane) or DMF , standard nitrile gloves offer <5 minutes of protection.

    • Requirement: Use Laminate Film Gloves (e.g., Silver Shield® or North® Silvershield) as liners under heavy-duty nitrile gloves.

C. Ocular Protection[1][2][3][4]
  • Minimum: ANSI Z87.1 Chemical Splash Goggles.

  • Contraindicated: Safety glasses with side shields are insufficient for handling nitrile intermediates in synthesis, as dust can bypass the seal.

Operational Workflow & Decision Matrix

The following diagram outlines the logical flow for handling this compound, ensuring no decision is left to chance.

SafetyProtocolStartStart: HandlingN-(4-cyanophenyl)-2-methoxyacetamideStateCheckAssess Physical StateStart->StateCheckSolidSolid (Powder)StateCheck->SolidSolutionIn SolutionStateCheck->SolutionWeighingWeighing Protocol:Fume Hood + N95/P100Static ControlSolid->WeighingSolventCheckCheck Solvent TypeSolution->SolventCheckReactionReaction / SynthesisWeighing->ReactionStandardSolvStandard (MeOH, Water)Double Nitrile GlovesSolventCheck->StandardSolvPenetratingSolvPenetrating (DCM, DMF)Laminate Liners + NitrileSolventCheck->PenetratingSolvStandardSolv->ReactionPenetratingSolv->ReactionDisposalDisposal:Segregated Organic Waste(Cyanide Alert)Reaction->Disposal

Figure 1: Decision matrix for PPE selection based on physical state and solvent carrier.[1][2]

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Verify Engineering Controls: Ensure Fume Hood face velocity is between 80-100 fpm .

  • Decontamination Prep: Prepare a beaker of 10% bleach (sodium hypochlorite) or a specific oxidative decontamination solution. Nitriles can be hydrolyzed to amides/acids under basic oxidative conditions, reducing toxicity.

  • Labeling: Mark all glassware clearly with "TOXIC - NITRILE DERIVATIVE".

Phase 2: Weighing & Transfer[2]
  • Don PPE: Lab coat, Goggles, Double Nitrile Gloves.

  • Place the balance inside the fume hood.

  • Open the container only inside the hood.

  • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Critical Step: If the powder is fluffy/electrostatic, use an ionizing bar or wipe the spatula with an anti-static wipe before use.

Phase 3: Solubilization & Reaction[2]
  • Add solvent slowly.

  • Once in solution, the risk shifts from inhalation to permeation.

  • If heating is required, ensure a reflux condenser is properly seated and the system is under nitrogen to prevent vapor escape.

Phase 4: Waste & Disposal

Do not mix with acidic waste.

  • Logic: Mixing nitrile derivatives with strong acids can theoretically liberate HCN gas if hydrolysis occurs rapidly, or if unreacted cyanide salts are present as impurities.

  • Protocol: Dispose of in a dedicated "Organic Waste - Toxic" container.

  • Labeling: Explicitly list "N-(4-cyanophenyl)-2-methoxyacetamide" on the waste tag. Do not just write "Organic Waste."

Emergency Response

Exposure Scenarios[1][3][6][7][8][9][10][11]
  • Skin Contact:

    • IMMEDIATELY remove contaminated gloves/clothing.[3]

    • Wash with soap and copious water for 15 minutes.[2]

    • Note: Do not use solvent (ethanol/acetone) to wash skin; this increases absorption.

  • Eye Contact:

    • Flush with eye wash for 15 minutes, holding eyelids open.

    • Seek medical attention immediately.[2][4][5][3]

  • Inhalation:

    • Move to fresh air.[1][6][7][2][4][8][3]

    • If breathing is difficult, oxygen should be administered by trained personnel.

Spills
  • Solid Spill: Do not dry sweep. Cover with wet paper towels (water-dampened) to prevent dust, then scoop into a bag.

  • Solution Spill: Absorb with vermiculite or sand.[3]

  • Decontamination: Wipe the area with 10% bleach solution, followed by water.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 690675, 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection (29 CFR 1910.134). Retrieved from [Link]

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